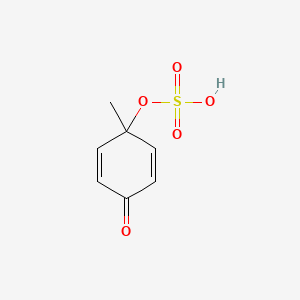
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate is a chemical compound with the molecular formula C7H8O5S It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a sulfate ester
Preparation Methods
The synthesis of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ol with sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired sulfate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.
Comparison with Similar Compounds
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate can be compared with similar compounds such as:
Cyclohexa-1,4-dienes: These compounds share the cyclohexadienone core but differ in their substituents and functional groups.
Quinones: Structurally related to the oxidized form of the compound, quinones have distinct redox properties.
Sulfate Esters: Other sulfate esters may have different organic backbones but share the sulfate functional group.
The uniqueness of this compound lies in its specific combination of a cyclohexadienone ring with a methyl group and a sulfate ester, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94597-38-3 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(1-methyl-4-oxocyclohexa-2,5-dien-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8O5S/c1-7(12-13(9,10)11)4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10,11) |
InChI Key |
VPGAIODQJBKUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
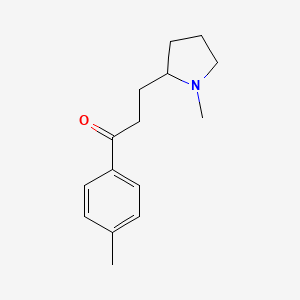
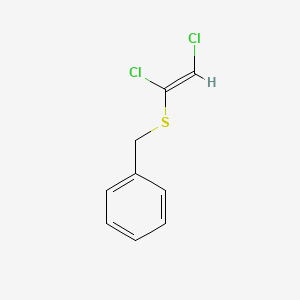
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
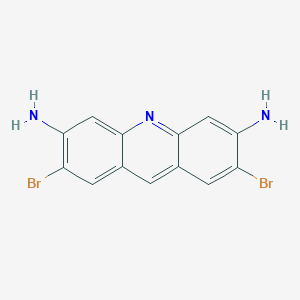
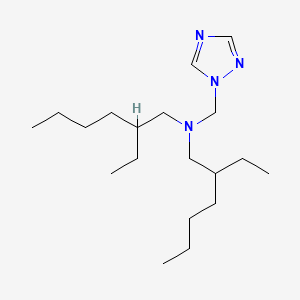
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

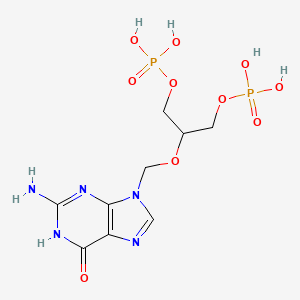
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
